molecular formula C9H20O6 B15163557 2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol CAS No. 151898-57-6

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol

Cat. No.: B15163557
CAS No.: 151898-57-6
M. Wt: 224.25 g/mol
InChI Key: UZQLWFGBWZLPQL-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O6. It is a polyol, specifically a tetrol, meaning it has four hydroxyl (–OH) groups. This compound is a white solid and is used as a building block in various chemical syntheses and industrial applications .

Preparation Methods

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be synthesized through a base-catalyzed multiple-addition reaction. The process involves the reaction of acetaldehyde with three equivalents of formaldehyde to form an intermediate compound, which then undergoes a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product along with formate ion . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. These hydrogen bonds can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in pharmaceuticals or industrial processes .

Comparison with Similar Compounds

2,2,4,4-Tetrakis(hydroxymethyl)pentane-1,5-diol can be compared with other similar polyols, such as:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and properties compared to other polyols .

Properties

CAS No.

151898-57-6

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

IUPAC Name

2,2,4,4-tetrakis(hydroxymethyl)pentane-1,5-diol

InChI

InChI=1S/C9H20O6/c10-2-8(3-11,4-12)1-9(5-13,6-14)7-15/h10-15H,1-7H2

InChI Key

UZQLWFGBWZLPQL-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)CO)C(CO)(CO)CO

Origin of Product

United States

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